molecular formula C19H20F3N3O3 B2521379 4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2097915-89-2

4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine

Cat. No.: B2521379
CAS No.: 2097915-89-2
M. Wt: 395.382
InChI Key: MIILDKWLWCPZBC-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with dimethyl groups at positions 4 and 6, and an ether linkage to a piperidine ring bearing a trifluoromethoxybenzoyl group. The unique structural attributes of this compound make it a valuable subject for synthetic chemistry, pharmacology, and materials science.

Mechanism of Action

    Target of Action

    Compounds with a piperidine nucleus are known to have a wide range of biological activities and are used in various therapeutic applications . The dimethylpyrimidin-2-yl group might interact with specific receptors or enzymes in the body, but the exact targets would need to be determined through experimental studies.

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives, for example, are known to have good bioavailability and can cross the blood-brain barrier . The trifluoromethoxy group might affect the compound’s metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the piperidine ring and the trifluoromethoxybenzoyl group. Key steps may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as diketones and amidines.

    Substitution Reactions: Introduction of the dimethyl groups at positions 4 and 6 of the pyrimidine ring.

    Ether Linkage Formation: Coupling the pyrimidine core with the piperidine ring through an ether bond.

    Introduction of the Trifluoromethoxybenzoyl Group: This step often involves acylation reactions using reagents like trifluoromethoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-(piperidin-3-yloxy)pyrimidine: Lacks the trifluoromethoxybenzoyl group.

    2-(piperidin-3-yloxy)pyrimidine: Lacks both the dimethyl groups and the trifluoromethoxybenzoyl group.

    4,6-dimethyl-2-(benzoylpiperidin-3-yloxy)pyrimidine: Contains a benzoyl group instead of the trifluoromethoxybenzoyl group.

Uniqueness

The presence of the trifluoromethoxybenzoyl group in 4,6-dimethyl-2-({1-[3-(trifluoromethoxy)benzoyl]piperidin-3-yl}oxy)pyrimidine imparts unique properties such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from other similar compounds and potentially more effective in specific applications.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-12-9-13(2)24-18(23-12)27-16-7-4-8-25(11-16)17(26)14-5-3-6-15(10-14)28-19(20,21)22/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIILDKWLWCPZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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